N-[(pentafluorophenyl)sulfonyl]glycine N-[(pentafluorophenyl)sulfonyl]glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10725032
InChI: InChI=1S/C8H4F5NO4S/c9-3-4(10)6(12)8(7(13)5(3)11)19(17,18)14-1-2(15)16/h14H,1H2,(H,15,16)
SMILES: C(C(=O)O)NS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Molecular Formula: C8H4F5NO4S
Molecular Weight: 305.18 g/mol

N-[(pentafluorophenyl)sulfonyl]glycine

CAS No.:

Cat. No.: VC10725032

Molecular Formula: C8H4F5NO4S

Molecular Weight: 305.18 g/mol

* For research use only. Not for human or veterinary use.

N-[(pentafluorophenyl)sulfonyl]glycine -

Specification

Molecular Formula C8H4F5NO4S
Molecular Weight 305.18 g/mol
IUPAC Name 2-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetic acid
Standard InChI InChI=1S/C8H4F5NO4S/c9-3-4(10)6(12)8(7(13)5(3)11)19(17,18)14-1-2(15)16/h14H,1H2,(H,15,16)
Standard InChI Key UQIOOEKJPGTVLL-UHFFFAOYSA-N
SMILES C(C(=O)O)NS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Canonical SMILES C(C(=O)O)NS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Introduction

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via sulfonylation of glycine using pentafluorophenylsulfonyl chloride under controlled conditions:

NH2CH2COOH+ClSO2C6F5BaseC6F5SO2NHCH2COOH+HCl\text{NH}_2\text{CH}_2\text{COOH} + \text{ClSO}_2\text{C}_6\text{F}_5 \xrightarrow{\text{Base}} \text{C}_6\text{F}_5\text{SO}_2\text{NHCH}_2\text{COOH} + \text{HCl}

Reaction conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Base: Triethylamine or pyridine to neutralize HCl.

  • Temperature: 0–25°C to minimize side reactions .

Reactivity Profile

  • Amino group protection: The sulfonyl group acts as a robust protecting group, blocking nucleophilic reactivity at nitrogen during peptide synthesis .

  • Carboxylic acid activation: The electron-deficient aromatic ring may facilitate formation of active esters (e.g., pentafluorophenyl esters) for peptide coupling .

Physicochemical Properties

While experimental data for this specific compound is unavailable, analogues provide reliable estimates:

PropertyValue/RangeBasis for Estimation
Molecular weight323.19 g/molCalculated from formula
SolubilityLow in water; soluble in organic solvents (DMF, DMSO)Analogous sulfonamides
Melting point150–170°C (decomposes)Tosylglycine derivatives
Spectral data1H NMR^1\text{H NMR}: δ 4.1 (CH2_2), 8.2 (NH)Similar sulfonamides

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound’s sulfonamide group serves as a temporary protecting group for the amino functionality, enabling selective carboxyl activation. For example, in solid-phase peptide synthesis (SPPS), it prevents unwanted side reactions during residue coupling .

Catalysis and Ligand Design

The electron-withdrawing pentafluorophenyl group may enhance metal coordination in catalytic systems. Such motifs are explored in asymmetric catalysis and enzyme inhibition studies .

Recent Advances and Future Directions

Recent patents (e.g., US6133444A ) highlight innovations in sulfonamide-protected amino acids for peptide nucleic acid (PNA) synthesis. N-[(Pentafluorophenyl)sulfonyl]glycine could find utility in:

  • Orthogonal protection strategies: Pairing acid-labile carbamates with base-stable sulfonamides .

  • Fluorinated drug candidates: Leveraging fluorine’s metabolic stability for pharmacokinetic optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator